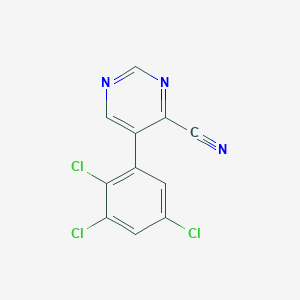
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound features a cyclopropane ring attached to a cyclopentyl group, which is further substituted with hydroxy and dimethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of a suitable cyclopentyl precursor, followed by functional group modifications to introduce the hydroxy and aldehyde groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions can affect cellular pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane and cyclopentyl derivatives:
Cyclopropane: A simple three-membered ring hydrocarbon, used as an anesthetic.
Cyclopentane: A five-membered ring hydrocarbon, used as a solvent and in the production of synthetic resins.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(2-hydroxy-1,2-dimethylcyclopentyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-9(11(8-12)6-7-11)4-3-5-10(9,2)13/h8,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
JYEZSYMAYFRAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1(C)O)C2(CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)






![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)




